molecular formula C8H4BrF3N2 B1410704 2-Bromo-4-cyano-3-(trifluoromethyl)aniline CAS No. 1805584-56-8

2-Bromo-4-cyano-3-(trifluoromethyl)aniline

Cat. No.: B1410704
CAS No.: 1805584-56-8
M. Wt: 265.03 g/mol
InChI Key: JDQXUVGHWZXCKV-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H4BrF3N2 It is a derivative of benzonitrile, characterized by the presence of amino, bromo, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-3-(trifluoromethyl)aniline typically involves multi-step reactions One common method starts with the bromination of 3-trifluoromethylacetanilide, followed by hydrolysis and cyanidation to introduce the nitrile groupThis acid is then reacted with liquid ammonia in the presence of a catalyst to yield 4-amino-2-trifluoromethylbenzamide, which is dehydrated to form the desired benzonitrile .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and safety. The use of non-toxic reagents and catalysts, such as avoiding cuprous cyanide, is preferred to reduce environmental impact and improve safety . The process typically involves large-scale reactions in controlled environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can produce nitro or amino derivatives, respectively .

Scientific Research Applications

2-Bromo-4-cyano-3-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-3-(trifluoromethyl)aniline depends on its specific application. In pharmaceutical research, it acts as a precursor to active compounds that target specific molecular pathways. For example, in the synthesis of bicalutamide, it contributes to the inhibition of androgen receptors, which is crucial in the treatment of prostate cancer . The trifluoromethyl group enhances the compound’s stability and bioavailability, making it more effective in its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-cyano-3-(trifluoromethyl)aniline is unique due to the combination of amino, bromo, and trifluoromethyl groups, which impart distinct chemical reactivity and properties. The presence of the bromo group allows for further functionalization through substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity .

Properties

IUPAC Name

4-amino-3-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-7-5(14)2-1-4(3-13)6(7)8(10,11)12/h1-2H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDQXUVGHWZXCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)C(F)(F)F)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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